molecular formula C7H12N2O2Si B14518034 CID 78065336

CID 78065336

Cat. No.: B14518034
M. Wt: 184.27 g/mol
InChI Key: PLLGVGSULDMWAU-UHFFFAOYSA-N
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Description

Based on and , CIDs typically correlate with specific molecular structures, physicochemical properties, and applications in fields such as medicinal chemistry, environmental science, or metabolomics. For example, CID 78065336 could belong to a class of bioactive compounds, inhibitors, or natural product derivatives, but its exact classification remains unclear due to insufficient data in the provided materials .

Properties

Molecular Formula

C7H12N2O2Si

Molecular Weight

184.27 g/mol

InChI

InChI=1S/C7H12N2O2Si/c1-10-7(11-2)12-6-9-5-3-4-8-9/h3-5,7H,6H2,1-2H3

InChI Key

PLLGVGSULDMWAU-UHFFFAOYSA-N

Canonical SMILES

COC(OC)[Si]CN1C=CC=N1

Origin of Product

United States

Chemical Reactions Analysis

CID 78065336 undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form oxidized products.

    Reduction: Can be reduced using specific reducing agents.

    Substitution: Participates in substitution reactions with suitable reagents.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 78065336 has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biological studies to understand cellular mechanisms and interactions.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in manufacturing processes and material science research .

Mechanism of Action

The mechanism of action of CID 78065336 involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist, depending on the context. The exact molecular targets and pathways involved are still under investigation, but it is known to interact with receptors and enzymes in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A comparative analysis of CID 78065336 with analogous compounds requires structural and functional data, which are absent in the provided evidence. However, insights can be inferred from related studies:

Table 1: Hypothetical Comparison Framework for this compound and Analogs

Property This compound (Hypothetical) Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389) Betulin (CID 72326)
Molecular Formula Not reported C₃₈H₆₀O₈ C₃₉H₆₂O₈ C₃₀H₅₀O₂
Molecular Weight Not reported 656.89 g/mol 670.91 g/mol 442.70 g/mol
Biological Activity Undefined Cytotoxic, antitumor Modified toxicity profile Antiviral, anti-inflammatory
Source Undefined Marine cyanobacteria Synthetic derivative Birch tree bark

Key Observations :

Structural Modifications : Methylation (e.g., 30-methyl-oscillatoxin D vs. oscillatoxin D) often alters solubility, bioavailability, and potency . If this compound is a derivative, similar structure-activity relationships (SAR) may apply.

Functional Groups : Betulin derivatives (CID 72326, 64971) emphasize the role of hydroxyl and carboxylic acid groups in modulating interactions with biological targets like enzymes or receptors .

Analytical Characterization : Techniques like LC-ESI-MS with collision-induced dissociation (CID) () could differentiate this compound from isomers or analogs by fragmentation patterns.

Research Findings and Limitations

Gaps in the Evidence :

  • No direct studies on this compound were found in the provided materials. For example, focuses on oscillatoxin derivatives (CIDs 101283546, 185389), while discusses betulin-derived inhibitors.

Recommendations for Future Work :

Structural Elucidation : Use NMR, X-ray crystallography, or high-resolution mass spectrometry to define this compound’s structure.

SAR Studies: Compare its activity with known analogs (e.g., oscillatoxins, betulin derivatives) in assays targeting cytotoxicity, enzyme inhibition, or metabolic stability.

Database Cross-Referencing: Validate this compound against PubChem, ChEMBL, or Reaxys for existing annotations.

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